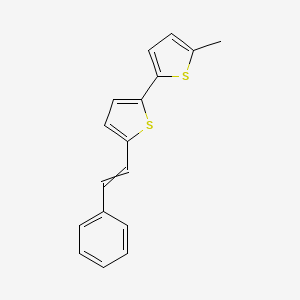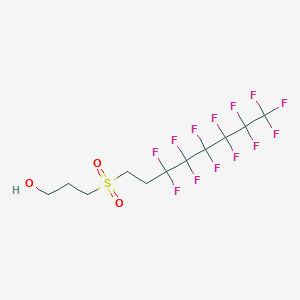
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol typically involves the reaction of a fluorinated alkane with a sulfonyl chloride, followed by a nucleophilic substitution reaction with propanol. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of fluorinated surfactants and coatings, which provide water and oil repellency.
Mécanisme D'action
The mechanism of action of 3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Similar in structure but contains a thiol group instead of a sulfonyl group.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid: Contains a phosphonic acid group instead of a sulfonyl group.
Uniqueness
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-sulfonyl)propan-1-ol is unique due to its combination of a fluorinated alkane chain and a sulfonyl group. This combination imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications.
Propriétés
Numéro CAS |
106104-73-8 |
|---|---|
Formule moléculaire |
C11H11F13O3S |
Poids moléculaire |
470.25 g/mol |
Nom IUPAC |
3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)propan-1-ol |
InChI |
InChI=1S/C11H11F13O3S/c12-6(13,2-5-28(26,27)4-1-3-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h25H,1-5H2 |
Clé InChI |
CLFGHHCTMSOZID-UHFFFAOYSA-N |
SMILES canonique |
C(CO)CS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



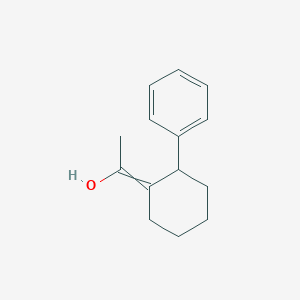
![[(Dimethylalumanyl)methylene]bis(diphenylphosphane)](/img/structure/B14340795.png)
silane](/img/structure/B14340799.png)
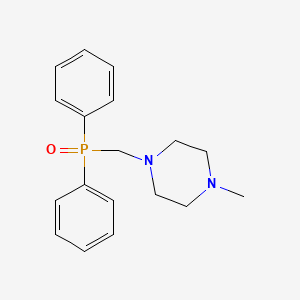
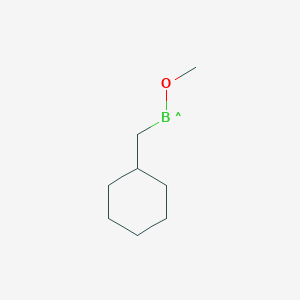


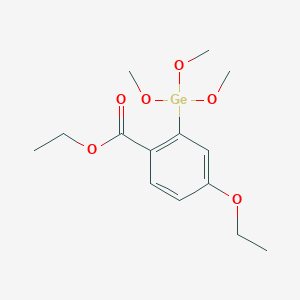
![{2,2-Bis[tert-butyl(iodo)boranyl]ethane-1,1-diyl}bis(trimethylsilane)](/img/structure/B14340824.png)
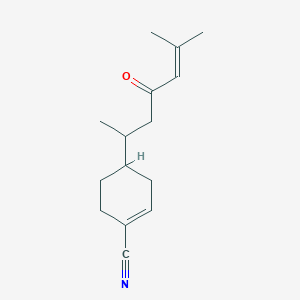
![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(3-nitrophenyl)-](/img/structure/B14340839.png)
